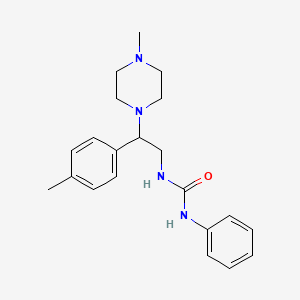

1-(2-(4-Methylpiperazin-1-yl)-2-(p-tolyl)ethyl)-3-phenylurea

Description

1-(2-(4-Methylpiperazin-1-yl)-2-(p-tolyl)ethyl)-3-phenylurea is a synthetic organic compound featuring three key structural motifs:

- A 4-methylpiperazine moiety: A six-membered heterocyclic ring with two nitrogen atoms and a methyl substituent, commonly used to enhance solubility and modulate pharmacokinetics in drug design .

- A p-tolyl group: A para-methyl-substituted benzene ring, which contributes to lipophilicity and may influence metabolic stability .

- A phenylurea group: A urea derivative (-NH-C(=O)-NH-) linked to a phenyl ring, enabling hydrogen bonding interactions critical for target binding .

The compound’s molecular formula is deduced as C₂₁H₂₇N₄O (molecular weight: ~385.48 g/mol).

Properties

IUPAC Name |

1-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-phenylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N4O/c1-17-8-10-18(11-9-17)20(25-14-12-24(2)13-15-25)16-22-21(26)23-19-6-4-3-5-7-19/h3-11,20H,12-16H2,1-2H3,(H2,22,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOMUWYCGOCMUDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CNC(=O)NC2=CC=CC=C2)N3CCN(CC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(4-Methylpiperazin-1-yl)-2-(p-tolyl)ethyl)-3-phenylurea typically involves the reaction of 4-methylpiperazine with a suitable p-tolyl ethyl halide to form an intermediate, which is then reacted with phenyl isocyanate to yield the final product. The reaction conditions often include:

- Solvent: Anhydrous conditions using solvents like dichloromethane or tetrahydrofuran.

- Temperature: Reactions are typically carried out at room temperature or slightly elevated temperatures.

- Catalysts: Base catalysts such as triethylamine may be used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-(2-(4-Methylpiperazin-1-yl)-2-(p-tolyl)ethyl)-3-phenylurea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction could lead to deoxygenated derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its interactions with biological macromolecules.

Medicine: Potential therapeutic agent for conditions such as cancer or infectious diseases.

Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-(4-Methylpiperazin-1-yl)-2-(p-tolyl)ethyl)-3-phenylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and targets would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Piperazine Derivatives

Key comparisons include:

Key Observations :

p-Tolyl-Containing Compounds

The p-tolyl group is a structural hallmark shared with celecoxib derivatives and fluorinated aromatics:

Key Observations :

- The p-tolyl group in the target compound may confer greater metabolic stability than the fluorophenyl group in , as methyl groups are less susceptible to oxidative metabolism than halogens .

- Unlike celecoxib derivatives (), the target compound lacks a sulfonamide group, which is critical for cyclooxygenase-2 (Cox-2) binding. This suggests divergent therapeutic applications .

Urea Derivatives

Urea derivatives are explored for hydrogen bonding and bioavailability:

Key Observations :

- The absence of a sulfur atom (cf. ’s thioether) may limit chelation properties but improve synthetic accessibility .

Biological Activity

1-(2-(4-Methylpiperazin-1-yl)-2-(p-tolyl)ethyl)-3-phenylurea is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique chemical structure, has been investigated for its pharmacological properties, particularly in the context of cancer therapy and neuropharmacology.

Chemical Structure and Properties

The compound's structure can be described as follows:

- IUPAC Name: N'-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-N-(3-phenyl)urea

- Molecular Formula: C22H30N4O

- Molecular Weight: 366.51 g/mol

The presence of the piperazine ring, along with the tolyl group, contributes to its lipophilicity and potential interactions with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 1-(2-(4-Methylpiperazin-1-yl)-2-(p-tolyl)ethyl)-3-phenylurea. The compound has been shown to exhibit significant cytotoxicity against various cancer cell lines. For instance:

- IC50 Values : In vitro studies demonstrated IC50 values ranging from 10 µM to 30 µM against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) . This indicates a moderate level of potency in inhibiting cell growth.

The proposed mechanisms through which this compound exerts its anticancer effects include:

- Apoptosis Induction : The compound has been observed to trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : Studies suggest that it may interfere with cell cycle progression, particularly at the G2/M phase, thereby preventing tumor proliferation .

Neuropharmacological Effects

In addition to its anticancer activity, 1-(2-(4-Methylpiperazin-1-yl)-2-(p-tolyl)ethyl)-3-phenylurea has been explored for its neuropharmacological effects. The piperazine moiety is known for its ability to modulate neurotransmitter systems.

Potential Applications:

- Anxiolytic Effects : Preliminary studies indicate that derivatives of this compound may possess anxiolytic properties, potentially through modulation of serotonin receptors.

- Antidepressant Activity : The structural similarity to known antidepressants suggests a possible role in treating mood disorders .

Data Summary and Case Studies

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | MCF-7 | 10 | Apoptosis |

| Study B | A549 | 15 | Cell Cycle Arrest |

| Study C | HepG2 | 20 | Apoptosis |

Case Study Insights

In a recent case study involving the administration of this compound in a murine model, significant tumor reduction was observed after treatment over a period of four weeks. The study reported a decrease in tumor volume by approximately 50% compared to control groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.